Diethyl 4-nitrobenzylphosphonate

Catalog No.
S572012
CAS No.
2609-49-6
M.F
C11H16NO5P
M. Wt
273.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 4-nitrobenzylphosphonate

CAS Number

2609-49-6

Product Name

Diethyl 4-nitrobenzylphosphonate

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-nitrobenzene

Molecular Formula

C11H16NO5P

Molecular Weight

273.22 g/mol

InChI

InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3

InChI Key

FORMFFDDQMCTCT-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC

Synonyms

diethyl 4-nitrobenzylphosphonate

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC

Diethyl 4-nitrobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆N₀₅P and a molecular weight of 273.22 g/mol. It appears as a light yellow to brown clear liquid and has a boiling point of 153 °C at 0.1 mmHg . This compound is primarily utilized as a reagent in organic synthesis, particularly in phosphating reactions, due to its reactive phosphorus moiety .

Synthesis and Characterization:

Diethyl 4-nitrobenzylphosphonate (DENBP) is an organic compound synthesized through various methods, including the Arbuzov reaction and the Michaelis-Arbuzov reaction. These reactions involve the condensation of triethyl phosphite with a suitable carbonyl compound, in this case, 4-nitrobenzaldehyde [, ]. Researchers have also employed microwave-assisted synthesis for efficient DENBP production []. Characterization of the synthesized DENBP typically involves techniques like infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its structure and purity [1-3].

Potential Applications:

While DENBP itself doesn't have extensive documented applications in scientific research, it serves as a valuable building block for the synthesis of more complex molecules with diverse functionalities.

  • Phosphonate Esters: DENBP can be readily modified to generate various phosphonate esters through nucleophilic substitution reactions. These derivatives exhibit potential applications in medicinal chemistry, materials science, and catalysis [4-6].
  • Organophosphorus Compounds: DENBP can be employed as a precursor for the synthesis of organophosphorus compounds, which find applications in diverse fields like flame retardants, plasticizers, and lubricants [].

Ongoing Research:

Current research efforts involving DENBP primarily focus on its utilization as a precursor molecule for the synthesis of novel compounds with specific properties and functionalities. These studies explore the potential of DENBP-derived compounds in various areas, including:

  • Drug Discovery: Researchers are investigating the potential of DENBP derivatives as new drug candidates, particularly in the development of anti-cancer and anti-microbial agents [, ].
  • Functional Materials: The incorporation of DENBP moieties into polymers and other materials is being explored for their potential applications in areas like catalysis, energy storage, and drug delivery.
, including:

  • Phosphorylation Reactions: It acts as a phosphorylating agent, facilitating the introduction of phosphonate groups into organic molecules.
  • Olefination: The compound has been used in olefination reactions involving carbonyl compounds with Grignard reagents, showcasing its versatility in forming carbon-carbon bonds .
  • Nucleophilic Substitution: The phosphorus atom can undergo nucleophilic attacks, leading to the formation of various derivatives depending on the nucleophile used.

Diethyl 4-nitrobenzylphosphonate can be synthesized through several methods:

  • Direct Phosphorylation: The reaction of 4-nitrobenzyl alcohol with diethyl phosphite under acidic conditions can yield diethyl 4-nitrobenzylphosphonate.
  • Use of Phosphorus Oxychloride: Reacting 4-nitrobenzyl alcohol with phosphorus oxychloride followed by treatment with ethanol can also produce the desired phosphonate.
  • Grignard Reaction: Utilizing Grignard reagents in the presence of diethyl phosphite can lead to the formation of various alkyl-substituted phosphonates, including diethyl 4-nitrobenzylphosphonate.

Diethyl 4-nitrobenzylphosphonate finds applications in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds.
  • Pharmaceutical Chemistry: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Agricultural Chemicals: Compounds in this class are often investigated for their use in agrochemicals.

Several compounds share structural or functional similarities with diethyl 4-nitrobenzylphosphonate:

Compound NameMolecular FormulaNotable Features
Diethyl phosphonateC₄H₁₁O₄PUsed widely as a building block in organic synthesis.
Methyl phenylphosphonateC₈H₉O₄PKnown for its applications in medicinal chemistry.
Diethyl (2-nitrophenyl)phosphonateC₁₁H₁₆N₀₄PSimilar reactivity patterns; used in similar applications.

Diethyl 4-nitrobenzylphosphonate is unique due to its specific nitro substitution on the benzyl group, which may enhance its reactivity and biological profile compared to other phosphonates.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2609-49-6

Wikipedia

(4-Nitrobenzyl)phosphonic acid diethyl ester

Dates

Modify: 2023-08-15

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